molecular formula C5H6N2O2S B1266816 Ethyl 1,2,3-thiadiazole-4-carboxylate CAS No. 3989-36-4

Ethyl 1,2,3-thiadiazole-4-carboxylate

Cat. No. B1266816
CAS RN: 3989-36-4
M. Wt: 158.18 g/mol
InChI Key: FBUHTNOJXVICFM-UHFFFAOYSA-N
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Description

Ethyl 1,2,3-thiadiazole-4-carboxylate is a bioactive nitrogen-containing heterocycle . It is a type of thiadiazole, a class of compounds known for their broad types of biological activity .


Physical And Chemical Properties Analysis

According to the safety data sheet, Ethyl 1,2,3-thiadiazole-4-carboxylate has a molecular weight of 158.18 g/mol. It has a computed XLogP3-AA value of 1, indicating its lipophilicity. It has no hydrogen bond donors and five hydrogen bond acceptors. It has three rotatable bonds. Its topological polar surface area is 80 Ų .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Ethyl 1,2,3-thiadiazole-4-carboxylate derivatives have been studied for their potential anticancer properties. The thiadiazole moiety is known to interact with various biological targets, which can be exploited to design compounds with specific anticancer activities. Researchers are investigating the structure-activity relationships (SAR) of these compounds to optimize their efficacy against cancer cells .

Agriculture: Plant Growth Regulation

In agriculture, ethyl 1,2,3-thiadiazole-4-carboxylate derivatives serve as plant growth regulators. They exhibit a range of activities, including fungicidal and insecticidal properties, which can protect crops from pests and diseases. This contributes to improved yield and crop quality .

Pharmacology: Neuroprotective Agents

The pharmacological application of ethyl 1,2,3-thiadiazole-4-carboxylate includes its role as a neuroprotective agent. It has been found to have beneficial effects in protecting nerve cells from damage or degeneration, which is crucial in the treatment of neurodegenerative diseases .

Biochemistry: Enzyme Inhibition

In biochemistry, this compound is used to study enzyme inhibition. By modifying the thiadiazole structure, researchers can create inhibitors that are specific to certain enzymes, aiding in the understanding of enzymatic pathways and the development of new drugs .

Materials Science: Synthesis of Heterocyclic Compounds

Ethyl 1,2,3-thiadiazole-4-carboxylate is utilized in materials science for the synthesis of heterocyclic compounds. These compounds have applications in creating new materials with desired properties, such as increased durability or conductivity .

Environmental Science: Antimicrobial Activity

Lastly, in environmental science, the antimicrobial activity of ethyl 1,2,3-thiadiazole-4-carboxylate derivatives is of interest. They can be used to develop treatments for microbial contamination in water and soil, helping to maintain a clean and safe environment .

Safety And Hazards

Ethyl 1,2,3-thiadiazole-4-carboxylate should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured during handling. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Future Directions

Thiadiazoles, including Ethyl 1,2,3-thiadiazole-4-carboxylate, have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploring the diverse biological activities of these compounds and developing new potent antibacterial and antifungal agents .

properties

IUPAC Name

ethyl thiadiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-3-10-7-6-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUHTNOJXVICFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291838
Record name ethyl 1,2,3-thiadiazole-4-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID80291838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,2,3-thiadiazole-4-carboxylate

CAS RN

3989-36-4
Record name Ethyl 1,2,3-thiadiazole-4-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2,3-thiadiazole-4-carboxylate
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Record name 3989-36-4
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Record name ethyl 1,2,3-thiadiazole-4-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID80291838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of ethyl 1,2,3-thiadiazol-4-ylcarboxylate (18.35 g, 0.116 mol) in ether (400 mL) was added portionwise lithium aluminum hydride (2.47 g, 0.065 mol) over 1 h period. The reaction mixture was stirred at 23° C. for 7 h and treated with lithium aluminum hydride (2.47 g, 0.065 mL). The stirring was continued for 24 h before adding successively water (7 mL), 15% sodium hydroxide solution (7 mL) and water (21 mL). After stirring for 15 min, the ether solution was decanted and the gum was extracted with ether (5×100 mL). The ether extracts were combined, dried (MgSO4) and concentrated (5.4 g). The crude material was purified on silica gel column (120 g, 4×16 cm), with ether as eluting solvent to give 1.3 g (7%) of ethyl 1,2,3-thiadiazol-4-ylcarboxylate and 2.45 g (18%) of 1,2,3-thiadiazol-4-ylmethanol; ir (film)νmax : 3380 (OH) cm-1 ; 1Hmr (CDCl3)δ: 2.31 (1H, s, OH), 5.22 (2H, s, CH2O), 8.50 (1H, s, H of thiadiazole).
Quantity
18.35 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step Two
Quantity
0.065 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
21 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the reactivity of Ethyl 1,2,3-thiadiazole-4-carboxylate with samarium/iodine in methanol?

A1: Unlike typical reduction reactions, Ethyl 1,2,3-thiadiazole-4-carboxylate undergoes an unusual ring enlargement when treated with samarium/iodine in methanol. Instead of a simple reduction, the reaction incorporates a sulfur atom and expands the five-membered 1,2,3-thiadiazole ring to a seven-membered 1,2,5-trithiepan ring, forming dimethyl 1,2,5-trithiepan-4,6-dicarboxylates as a mixture of cis/trans isomers. [] This unexpected reactivity highlights the unique behavior of this compound under specific reaction conditions.

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